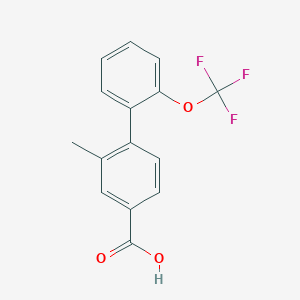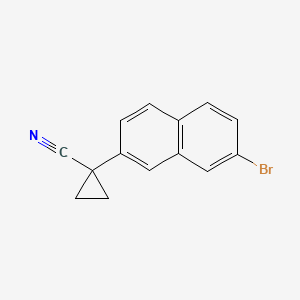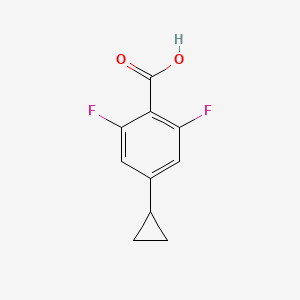
4-Cyclopropyl-2,6-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2,6-difluorobenzoic acid is an organic compound with the molecular formula C10H8F2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2,6-difluorobenzoic acid typically involves the introduction of fluorine atoms and a cyclopropyl group onto a benzoic acid derivative. One common method is the direct fluorination of 4-cyclopropylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, cyclopropylation, and subsequent purification steps to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products:
Substitution Products: Depending on the nucleophile, products like ethers or amides can be formed.
Oxidation Products: Formation of carboxylate salts or esters.
Reduction Products: Formation of alcohols or aldehydes.
Scientific Research Applications
4-Cyclopropyl-2,6-difluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The cyclopropyl group contributes to the rigidity of the molecule, influencing its binding affinity and selectivity .
Comparison with Similar Compounds
2,4-Difluorobenzoic Acid: Similar structure but lacks the cyclopropyl group.
2,6-Difluorobenzoic Acid: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylbenzoic Acid: Similar structure but lacks the fluorine atoms.
Uniqueness: 4-Cyclopropyl-2,6-difluorobenzoic acid is unique due to the combination of fluorine atoms and a cyclopropyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
4-cyclopropyl-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C10H8F2O2/c11-7-3-6(5-1-2-5)4-8(12)9(7)10(13)14/h3-5H,1-2H2,(H,13,14) |
InChI Key |
ZWFYEPKCHZTSTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C(=C2)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


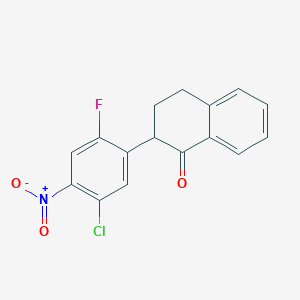
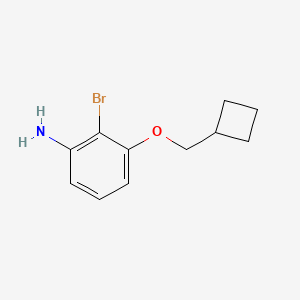
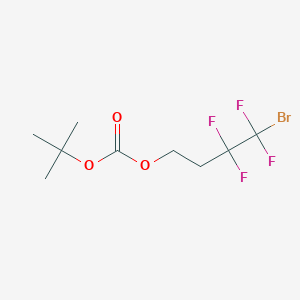

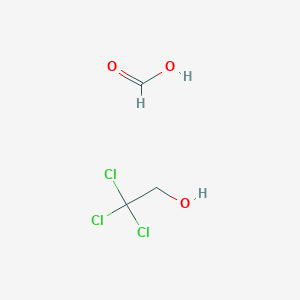


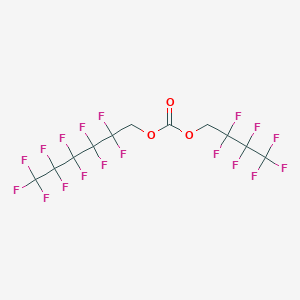
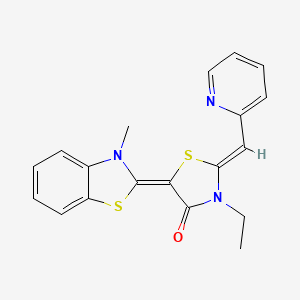
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
